molecular formula C24H17F2N5OS B2582497 N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946309-18-8

N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2582497
CAS No.: 946309-18-8
M. Wt: 461.49
InChI Key: KKCUAXISBCQRAR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with fluorinated aryl and indole groups. The triazole ring is functionalized at position 4 with a 4-fluorophenyl group and at position 5 with an indole moiety. A thioacetamide linker bridges the triazole’s position 3 to an N-(2-fluorophenyl)acetamide side chain.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N5OS/c25-15-9-11-16(12-10-15)31-23(18-13-27-20-7-3-1-5-17(18)20)29-30-24(31)33-14-22(32)28-21-8-4-2-6-19(21)26/h1-13,27H,14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCUAXISBCQRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in three key regions: (1) triazole substituents, (2) acetamide side chains, and (3) aromatic systems. Below is a comparative analysis:

Compound Triazole Substituents Acetamide Side Chain Aromatic Systems Key Data
Target Compound 4-(4-Fluorophenyl), 5-(1H-indol-3-yl) N-(2-fluorophenyl) Indole, fluorophenyl Expected IR: C=S (~1250 cm⁻¹), NH (~3300 cm⁻¹) ; No biological data.
5-(4-Sulfonylphenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 4-(2,4-Difluorophenyl), 5-(sulfonylphenyl) N/A (thione tautomer) Sulfonylphenyl, difluorophenyl IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); tautomerism confirmed .
2-((4-Ethyl-5-(thiophen-2-yl)-4H-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide 4-Ethyl, 5-(thiophen-2-yl) N-(4-fluorophenyl) Thiophene, fluorophenyl Molecular weight: 362.4; higher lipophilicity due to ethyl/thiophene .
N-(4-Acetyl-thiadiazol-2-yl)acetamide Thiadiazole core (non-triazole) N-(acetyl-thiadiazolyl) 4-Fluorophenyl Thiadiazole core may reduce metabolic stability compared to triazoles .
2-((4-Amino-5-furanyl-triazol-3-yl)sulfanyl)-N-acetamides 4-Amino, 5-(furan-2-yl) Variable (e.g., phenyl, fluorophenyl) Furan Anti-exudative activity (10 mg/kg) vs. diclofenac (8 mg/kg) .

Key Comparisons

Triazole Core vs. Other Heterocycles The 1,2,4-triazole core in the target compound offers tautomeric versatility (thione vs. thiol forms), which influences reactivity and binding.

Fluorophenyl and Indole vs. Other Aromatic Groups The dual fluorophenyl/indole system in the target compound contrasts with sulfonylphenyl () or thiophene () substituents. Indole’s planar structure and hydrogen-bonding capacity may enhance target binding compared to non-aromatic or sulfur-containing groups.

Acetamide Side Chain Variations The N-(2-fluorophenyl)acetamide chain differs from N-(4-fluorophenyl) () or non-fluorinated chains (). Fluorine’s electronegativity and steric effects could modulate solubility and bioactivity.

Indole derivatives are often associated with kinase or protease inhibition, hinting at possible unexplored applications.

Physicochemical and Spectroscopic Properties

  • Solubility: The indole and fluorophenyl groups may reduce aqueous solubility compared to sulfonyl () or amino-substituted () analogues.
  • Lipophilicity : Ethyl/thiophene substituents () increase logP relative to the target compound’s polar fluorine and indole groups.
  • IR/NMR : The target compound’s C=S (∼1250 cm⁻¹) and NH (∼3300 cm⁻¹) stretches align with triazole-thiones in . ¹H-NMR would show distinct indole NH (~10 ppm) and fluorophenyl aromatic signals.

Research Implications

  • Synthetic Optimization : Lessons from S-alkylation routes in could improve the target compound’s yield.
  • Biological Screening : Prioritize assays for anti-inflammatory or kinase-inhibitory activity, leveraging findings from .
  • Structure-Activity Relationship (SAR) : Systematic substitution of the indole or fluorophenyl groups (e.g., with thiophene or sulfonyl moieties) could refine potency.

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